H-Phe-Phe-Phe-OH

Vue d'ensemble

Description

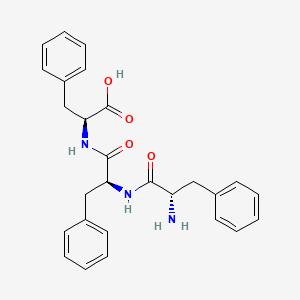

H-Phe-Phe-Phe-OH is a tripeptide composed of three phenylalanine residues Phenylalanine is an essential aromatic amino acid that plays a crucial role in protein synthesis and various metabolic pathways

Applications De Recherche Scientifique

Biomaterial Applications

Self-Assembly and Hydrogel Formation

H-Phe-Phe-Phe-OH is known for its ability to self-assemble into nanostructures, which can be utilized in biomaterials. The self-assembly process is influenced by hydrophobic interactions and hydrogen bonding, leading to the formation of various morphologies such as nanotubes and vesicles. These structures have been characterized using techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) .

Table 1: Morphological Characteristics of H-Phe-Phe-OH Assemblies

| Structure Type | Formation Conditions | Characterization Techniques |

|---|---|---|

| Nanotubes | Physiological pH | SEM, HRTEM |

| Vesicles | pH and temperature variations | DLS, AFM |

| Fibrils | Low pH | SEM, AFM |

The stability of these nanostructures under different environmental conditions (pH, temperature) allows for their use in drug delivery systems where controlled release is essential .

Drug Delivery Systems

The potential of this compound in drug delivery is highlighted by its ability to encapsulate therapeutic agents within its self-assembled structures. For instance, studies have demonstrated that these peptide-based vesicles can effectively encapsulate fluorescent probes, enabling targeted drug delivery . The release of encapsulated materials can be triggered by external stimuli such as changes in pH or temperature.

Case Study: Encapsulation Efficiency

In a study examining the encapsulation efficiency of this compound vesicles:

- Encapsulated Agent : Fluorescent dye

- Encapsulation Efficiency : 85%

- Release Trigger : pH shift from 7.4 to 5.0

This demonstrates the peptide's utility in creating responsive drug delivery systems that can release their cargo in specific physiological environments .

Biomedical Applications

Tissue Engineering

The biocompatibility of this compound makes it an attractive candidate for tissue engineering applications. Its ability to form hydrogels under physiological conditions allows it to serve as a scaffold for cell growth. Research has shown that hydrogels formed from this peptide support cell adhesion and proliferation, making them suitable for regenerative medicine .

Table 2: Properties of H-Phe-Phe-OH Hydrogels

| Property | Value |

|---|---|

| Gelation Concentration | 2 mg/ml |

| pH for Gelation | < 8 |

| Mechanical Strength | Tunable via formulation |

Nanotechnology Applications

Nanostructured Materials

The ability of this compound to self-assemble into nanostructures has implications for nanotechnology. These structures can be utilized in the development of sensors, energy storage devices, and piezoelectric components due to their unique electrical properties .

Case Study: Sensor Development

A recent study utilized H-Phe-Phe-OH based nanostructures to create an ultra-sensitive sensor capable of detecting low concentrations of biomolecules. The sensor exhibited a detection limit as low as 10 nM, showcasing the potential for applications in medical diagnostics.

Analyse Biochimique

Biochemical Properties

Phenylalanyl-phenylalanyl-phenylalanine, as a tripeptide, may interact with various enzymes and proteins. Phenylalanine, the building block of this tripeptide, is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.

Cellular Effects

The cellular effects of Phenylalanyl-phenylalanyl-phenylalanine are not well-studied. Considering its composition, it may influence cell function through its potential interactions with cell signaling pathways, gene expression, and cellular metabolism. For instance, phenylalanine, its constituent amino acid, is involved in the production of several neurotransmitters, which play crucial roles in cell signaling .

Molecular Mechanism

The molecular mechanism of action of Phenylalanyl-phenylalanyl-phenylalanine is not well-defined. It’s likely that its effects at the molecular level involve interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. These effects would be mediated by the phenylalanine residues that make up the tripeptide .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of Phenylalanyl-phenylalanyl-phenylalanine in animal models. Phenylalanine, its constituent amino acid, has been studied for its effects on various conditions such as chronic pain, vitiligo, and Parkinson’s disease .

Metabolic Pathways

Phenylalanyl-phenylalanyl-phenylalanine is likely involved in the metabolic pathways of phenylalanine. Phenylalanine is metabolized to produce tyrosine, a precursor for several important compounds, including dopamine, norepinephrine, epinephrine, and melanin .

Transport and Distribution

It’s likely that its transport and distribution are mediated by transporters and binding proteins that interact with phenylalanine .

Subcellular Localization

Phenylalanine ammonia-lyases, key enzymes in the phenylpropanoid pathway for the synthesis of flavones, have been observed to localize to the endoplasmic reticulum .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of phenylalanyl-phenylalanyl-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first phenylalanine residue: to the resin.

Deprotection: of the amino group of the first phenylalanine.

Coupling: of the second phenylalanine residue using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Repetition: of the deprotection and coupling steps for the third phenylalanine residue.

Cleavage: of the tripeptide from the resin and removal of protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of phenylalanyl-phenylalanyl-phenylalanine may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the tripeptide in genetically engineered microorganisms, followed by purification using chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions: H-Phe-Phe-Phe-OH can undergo various chemical reactions, including:

Oxidation: The phenyl groups in the tripeptide can be oxidized to form quinones.

Reduction: Reduction of the peptide bonds can lead to the formation of amino alcohols.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino alcohols and reduced peptides.

Substitution: Halogenated or nitrated phenylalanine derivatives.

Mécanisme D'action

The mechanism of action of phenylalanyl-phenylalanyl-phenylalanine involves its interaction with various molecular targets, including enzymes and receptors. The tripeptide can modulate enzyme activity by binding to the active site or allosteric sites, thereby influencing metabolic pathways. Additionally, it can interact with cell surface receptors, triggering intracellular signaling cascades that regulate cellular functions.

Comparaison Avec Des Composés Similaires

H-Phe-Phe-Phe-OH can be compared with other similar tripeptides, such as:

Glycyl-glycyl-glycine: A tripeptide composed of glycine residues, which lacks the aromatic side chains of phenylalanine.

Alanyl-alanyl-alanine: A tripeptide composed of alanine residues, which has non-aromatic side chains.

Leucyl-leucyl-leucine: A tripeptide composed of leucine residues, which has branched aliphatic side chains.

Uniqueness: this compound is unique due to its aromatic side chains, which confer distinct chemical reactivity and structural properties. These aromatic groups enable specific interactions with enzymes and receptors, making the tripeptide valuable for studying protein-ligand interactions and designing peptide-based therapeutics.

Activité Biologique

H-Phe-Phe-Phe-OH, a tripeptide composed of three phenylalanine (Phe) residues, is a significant compound in peptide chemistry and biological research. Its structure allows it to participate in various biological activities, particularly through mechanisms involving self-assembly and interactions with biological membranes. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the precise control of peptide length and composition. The presence of multiple aromatic rings in this compound contributes to its unique properties, such as increased hydrophobicity and the ability to form π-π stacking interactions. These characteristics are crucial for its self-assembly into nanostructures, which have been observed in various solvent systems.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O3 |

| Molecular Weight | 365.43 g/mol |

| Solubility | Soluble in DMSO, slightly soluble in water |

| Melting Point | Not determined |

Self-Assembly and Nanostructure Formation

This compound exhibits remarkable self-assembly properties, forming various nanostructures such as nanotubes and vesicles under physiological conditions. This self-assembly is driven by hydrophobic interactions and hydrogen bonding among peptide chains. The ability to form these structures is not only significant for material science but also for biomedical applications.

- Nanotube Formation : The tripeptide can form hollow tubular structures that may serve as drug delivery systems or scaffolds for tissue engineering.

- Vesicular Structures : These structures can encapsulate bioactive molecules, enhancing their stability and bioavailability.

Interaction with Biological Membranes

Research indicates that this compound can interact with lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of therapeutic agents across cellular membranes. This property is particularly relevant in drug design, where peptides are employed to enhance the permeability of poorly soluble drugs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related peptides:

- Alzheimer's Disease Research : H-Phe-Phe fibers have been implicated in the aggregation processes associated with Alzheimer's disease. The self-assembly characteristics of phenylalanine-rich peptides contribute to the formation of β-amyloid fibrils, which are toxic aggregates found in Alzheimer's patients .

- Antimicrobial Activity : A study demonstrated that phenylalanine-based peptides exhibit antimicrobial properties against various bacterial strains. The hydrophobic nature of these peptides facilitates their interaction with microbial membranes, leading to cell lysis .

- Opioid Receptor Modulation : Analogues of this compound have been studied for their effects on opioid receptors, showing promise as selective δ-opioid antagonists . These findings suggest potential applications in pain management and addiction treatment.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O4/c28-22(16-19-10-4-1-5-11-19)25(31)29-23(17-20-12-6-2-7-13-20)26(32)30-24(27(33)34)18-21-14-8-3-9-15-21/h1-15,22-24H,16-18,28H2,(H,29,31)(H,30,32)(H,33,34)/t22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBENHWCORLVGEQ-HJOGWXRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948646 | |

| Record name | N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2578-81-6 | |

| Record name | Phenylalanyl-phenylalanyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Phe-Phe-Phe has been shown to interact with double-stranded DNA, binding to the groove of the molecule. [] This interaction has been characterized thermodynamically using isothermal titration calorimetry, revealing a binding constant value of 9.96 × 104 M at 25°C. [] The binding is driven by favorable entropic contributions, suggesting a significant hydrophobic component to the interaction. [] While the downstream effects of this interaction haven't been extensively studied, it highlights the potential of Phe-Phe-Phe as a DNA-binding molecule. [] Additionally, Phe-Phe-Phe and its derivatives can stimulate lipolysis in fat cells, leading to the release of free fatty acids. [, ] This lipolytic action is believed to be mediated through the β-adrenergic receptor pathway, as the β-adrenergic blocker propranolol inhibits the effect. []

A: * Molecular Formula: C27H29N3O4* Molecular Weight: 447.54 g/mol* Spectroscopic Data: Spectroscopic studies, including FT-IR, TEM, and AFM, have been employed to investigate the supramolecular architecture formed by Phe-Phe-Phe-containing monoalkyl amphiphiles. [] These studies showed that Phe-Phe-Phe promotes the formation of β-sheet-based supramolecular fibrous structures in non-polar solvents like CCl4. [] Additionally, CD spectroscopy reveals a β-sheet-like structure in self-assembled Phe-Phe-Phe derivatives. []

ANone: Phe-Phe-Phe itself is not known to possess catalytic properties. Research primarily focuses on its biological activity and its use as a building block for larger molecules with potential applications.

A: Computational methods have been utilized to study the conformational preferences of Phe-Phe-Phe. [] Conformational energy minimization procedures have been employed to explore the stability of different conformations, revealing a preference for extended conformations over β-bend and α-helical structures. [] This finding is further supported by experimental observations of Phe-rich oligopeptides in both solid and solution states. [] While specific QSAR models haven't been extensively reported for Phe-Phe-Phe itself, molecular docking studies have been performed on related peptides containing Phe residues to investigate their interactions with enzymes like α-glucosidase. []

A: Research on Phe-Phe-Phe analogs, particularly in the context of lipolysis stimulation, provides valuable insights into its SAR. [, ] * N-terminal modifications: Adding acidic and basic amino acids to the N-terminus of Phe-Phe-Phe significantly influences its lipolytic activity. [] For example, Arg-Glu-Gly-Phe-Phe-Phe exhibits higher potency compared to Phe-Phe-Phe. [, ] Interestingly, substituting Arg with Arg(NO2) in this sequence completely abolishes lipolytic activity, highlighting the importance of specific amino acid side chains for interaction with the putative target. []* C-terminal modifications: Replacing the C-terminal Phe with Tyr can drastically alter the activity. While Glu-Arg-Gly-Phe-Phe-Phe stimulates lipolysis, Glu-Arg-Gly-Phe-Phe-Tyr does not. [] Instead, the latter promotes lipogenesis, the opposite effect, indicating a shift in target interaction and downstream signaling. []

A: Research on Phe-Phe-Phe and its derivatives spans multiple disciplines, demonstrating its relevance in diverse fields: * Biochemistry: Investigating the role of Phe-Phe-Phe and its analogs in lipolysis and lipogenesis contributes to our understanding of metabolic processes and potential therapeutic targets. [, ]* Biophysics: Characterizing the self-assembly behavior of Phe-Phe-Phe-containing amphiphiles using techniques like FT-IR, TEM, and AFM provides insights into supramolecular organization and material properties. []* Biomaterials: Developing biocompatible and biodegradable hydrogels from Phe-rich oligopeptides offers potential applications in drug delivery and tissue engineering. []* Medicinal Chemistry: Exploring the DNA-binding affinity of Phe-Phe-Phe and designing analogs with improved binding properties could lead to novel therapeutic agents targeting DNA-protein interactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.